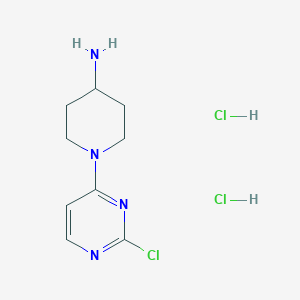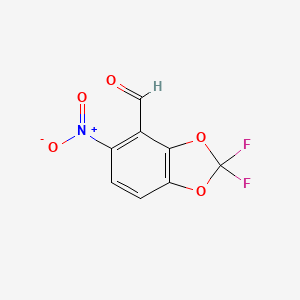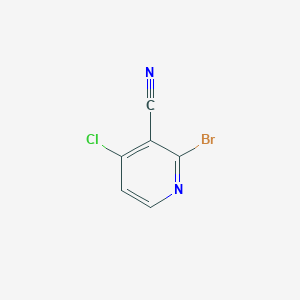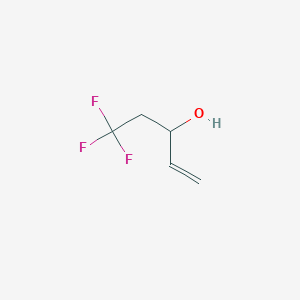
1-(2-chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropyrimidin-4-yl)piperidin-4-amine dihydrochloride (CPPD) is an organic compound with a molecular weight of 270.22 g/mol. It is a white crystalline powder that is soluble in water and ethanol. CPPD is a widely used reagent in organic synthesis and has been studied for its potential applications in the field of medicinal chemistry. CPPD is also known as 4-chloro-N-(2-piperidin-4-yl)pyrimidin-2-amine dihydrochloride.
Wissenschaftliche Forschungsanwendungen
CPPD has been studied for its potential applications in the field of medicinal chemistry. It has been used as a starting material for the synthesis of various compounds, such as 4-chloro-N-(2-piperidin-4-yl)pyrimidin-2-amine dihydrochloride (CPPDHCl). CPPDHCl has been studied for its potential use as an anti-inflammatory agent and for its potential ability to inhibit the growth of certain types of cancer cells.
Wirkmechanismus
The mechanism of action of CPPD is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of proteins and other macromolecules. This inhibition is thought to lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
CPPD has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of proteins and other macromolecules. In addition, it has been shown to reduce inflammation and to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CPPD has several advantages for use in laboratory experiments. It is a relatively stable compound, with a high purity and a low cost. In addition, it is soluble in water and ethanol, making it easy to work with. However, its use in laboratory experiments is limited by its potential toxicity, as well as its potential for causing adverse reactions in humans.
Zukünftige Richtungen
The potential applications of CPPD are still being explored. One of the most promising areas of research is its potential use in the development of new drugs and therapies. Other potential areas of research include its use as an anti-inflammatory agent, its potential use in the treatment of cancer, and its potential use as a tool for studying biochemical and physiological processes. Additionally, further research is needed to better understand the mechanism of action of CPPD and to develop more efficient and cost-effective synthesis methods.
Synthesemethoden
CPPD can be synthesized using a variety of methods. One method involves the reaction of 4-chloro-2-pyrimidinecarboxylic acid with 2-piperidin-4-ylpiperidine in the presence of anhydrous sodium carbonate. This method yields a white crystalline product with a purity of greater than 99%.
Eigenschaften
IUPAC Name |
1-(2-chloropyrimidin-4-yl)piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4.2ClH/c10-9-12-4-1-8(13-9)14-5-2-7(11)3-6-14;;/h1,4,7H,2-3,5-6,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPHHJNKPWAZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC(=NC=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride](/img/structure/B6618480.png)
![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)
![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)


![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)

![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)



